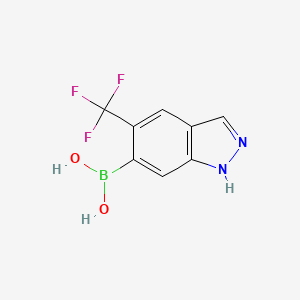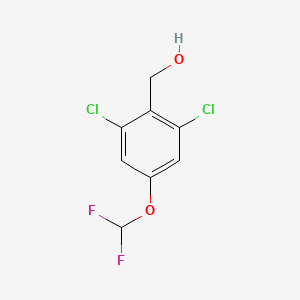
2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol consists of a benzene ring with two chlorine atoms and one difluoromethoxy group attached to it. The molecular weight of this compound is 243.03 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol are not fully detailed in the search results. It is known to be a white solid, and its molecular weight is 243.03 g/mol .Wissenschaftliche Forschungsanwendungen
Toxicity Studies
Toxicity in Mice : Benzyl alcohol has been studied for its toxicity in adult and neonatal mice. It was found that low doses produced minimal toxic effects within an initial 4-hour observation period. However, high doses resulted in acute toxicity, including sedation, dyspnea, and loss of motor function. The study also explored the role of benzyl alcohol's metabolite, benzaldehyde, in its toxicity profile McCloskey et al., 1986.
Intravitreal Toxicity in Rabbits : Intravitreal injections of benzyl alcohol were tested on rabbits to study its toxicity. Concentrations modestly higher than what is present in commercial Kenalog showed toxicity to the rabbit eye, particularly affecting the outer retina including the loss of photoreceptors Morrison et al., 2004.
Therapeutic Applications and Effects
Achilles Tendon Injury Recovery : Benzyl alcohol has been explored for its potential in accelerating recovery from Achilles tendon injury. The study highlighted its role in promoting collagen with angiogenesis and suggested that the TGF-β pathway plays a role in the treatment of tendon healing by benzyl alcohol You et al., 2020.
Hypolipidemic Effects : 4H-3,1-benzoxazin-4-ones, bearing a 4-(1,1-dimethylethyl)phenyl group, demonstrated hypolipidemic properties, including hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating characteristics in rats Fenton et al., 1989.
Environmental and Chemical Studies
PCB Exposure and Non-Alcoholic Fatty Liver Disease : The study investigated the hepatic effects of a PCB mixture, Aroclor 1260, in a mouse model, indicating its potential relevance in the progression of non-alcoholic fatty liver disease Wahlang et al., 2014.
Metabolism of Benzene, Toluene, and Trichloroethylene : The roles of various cytochrome P450 isozymes in the metabolism of benzene, toluene, and trichloroethylene were explored, providing insights into the metabolic pathways and potential regioselectivity in the metabolism of these compounds Nakajima et al., 1992.
Eigenschaften
IUPAC Name |
[2,6-dichloro-4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWAFMFGMDHDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



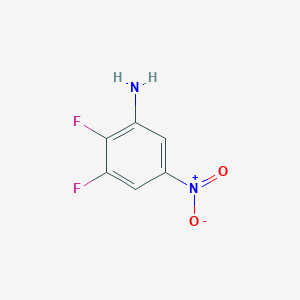
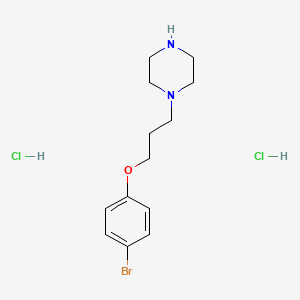
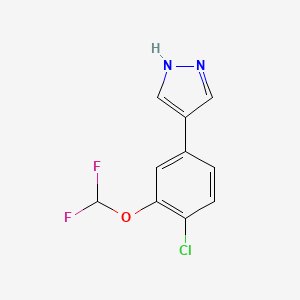

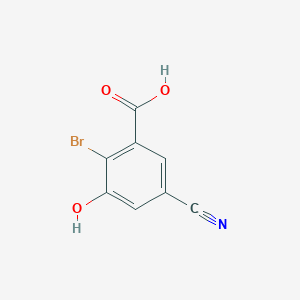


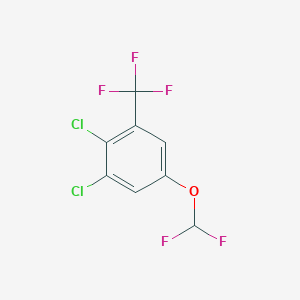
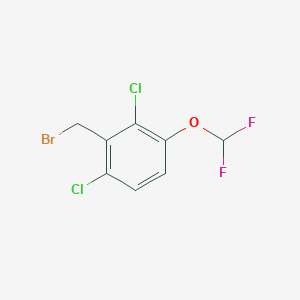
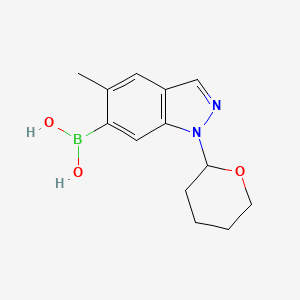
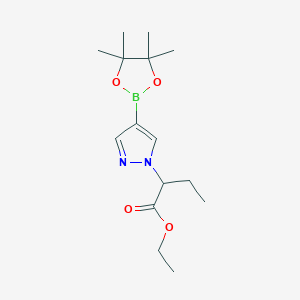
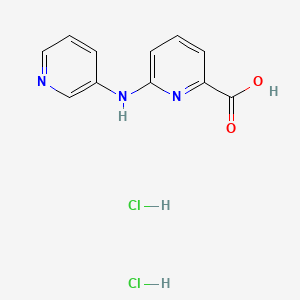
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride](/img/structure/B1410614.png)
